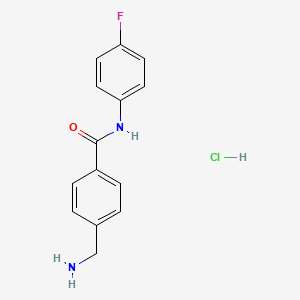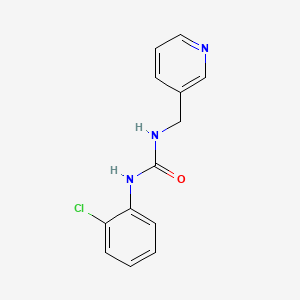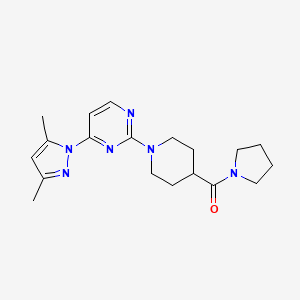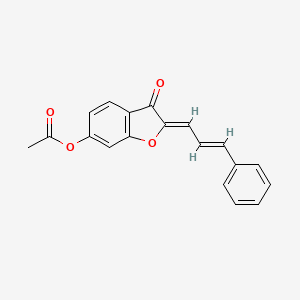![molecular formula C27H24N4O2 B2505530 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide CAS No. 1189651-31-7](/img/structure/B2505530.png)
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide is a compound known for its unique structural composition and potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound has captured the interest of scientists due to its intriguing chemical structure that offers a wide range of reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide typically involves a multi-step process, beginning with the preparation of the pyrimidoindole core. One common method includes the reaction of 3-benzyl-4-oxo-3H-pyrimido[5,4-b]indole with acetic anhydride in the presence of a base like pyridine. This is followed by the acylation of the indole nitrogen with N-(2,3-dimethylphenyl)acetamide. The reaction conditions usually require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. Optimizing the reaction parameters such as temperature, pressure, and reactant concentration is critical to maximize the yield and minimize impurities. Catalysts or additional reagents may be employed to accelerate the reaction and improve the selectivity of the desired product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide undergoes various chemical reactions including:
Oxidation: : This compound can be oxidized using agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminium hydride or hydrogen in the presence of a catalyst to produce reduced forms of the compound.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, conditions often involve acidic or basic aqueous solutions.
Reduction: : Lithium aluminium hydride, catalytic hydrogenation (using palladium on carbon), conditions typically involve anhydrous solvents and inert atmospheres.
Substitution: : Halogens, nitriles, or other nucleophiles, conditions often require specific temperatures and solvent systems to drive the reactions to completion.
Major Products Formed
Scientific Research Applications
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide has several applications in scientific research:
Chemistry: : Utilized as a building block for more complex molecules and in the study of reaction mechanisms.
Biology: : Potential use in the study of biological processes and interactions due to its structural similarity to biologically active compounds.
Medicine: : Investigated for its potential therapeutic effects and as a lead compound in drug discovery and development.
Industry: : Used in the development of new materials and chemical processes, such as in the design of catalysts or other functional materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, which may include enzymes, receptors, or other proteins. The pathways involved typically depend on the specific biological or chemical context in which the compound is used. For example, in medicinal applications, it may inhibit or activate certain enzymatic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide can be compared with other similar compounds such as:
2-benzyl-4-oxo-3H-pyrimido[5,4-b]indole derivatives: : These compounds share the core pyrimidoindole structure but differ in their side chains and substituents, resulting in varied biological and chemical properties.
N-acylated indole derivatives: : Compounds in this class have similar acylation patterns but may have different aromatic or aliphatic side chains, affecting their reactivity and applications.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique structural properties and versatile reactivity. Its synthesis, chemical reactions, and potential applications in research and industry make it a valuable subject of study. Through continued research, the full scope of its potential can be further explored and understood.
Properties
IUPAC Name |
2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2/c1-18-9-8-13-22(19(18)2)29-24(32)16-31-23-14-7-6-12-21(23)25-26(31)27(33)30(17-28-25)15-20-10-4-3-5-11-20/h3-14,17H,15-16H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELBRYTXUUQABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)propanamide](/img/structure/B2505455.png)
![3-[3-({2-[(3-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2505458.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2505459.png)

![N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoline-2-carboxamide](/img/structure/B2505461.png)
![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-fluorobenzoyl)piperazine](/img/structure/B2505462.png)
![Tert-butyl 2-(tert-butyl)-2-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-hydrazinecarboxylate](/img/structure/B2505464.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/new.no-structure.jpg)
![2-methyl-4-(4-methylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2505471.png)
